molecular formula C23H20N2O B12932879 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine CAS No. 5461-47-2

9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine

Cat. No.: B12932879
CAS No.: 5461-47-2
M. Wt: 340.4 g/mol
InChI Key: UHMXXWDGLRSYLJ-UHFFFAOYSA-N
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Description

9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine is a complex organic compound that belongs to the class of acridines and quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine typically involves multi-step organic reactions. One possible route could include the condensation of a methoxy-substituted quinoline derivative with an acridine precursor under specific conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, could introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen, nitro, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds of this nature might be investigated for their potential as antimicrobial, antiviral, or anticancer agents due to their ability to interact with biological macromolecules.

Medicine

In medicine, such compounds could be explored for their therapeutic potential, particularly in the treatment of diseases where quinoline and acridine derivatives have shown efficacy.

Industry

Industrially, these compounds might find applications in the development of dyes, pigments, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine would depend on its specific interactions with molecular targets. For example, it might intercalate into DNA, inhibiting replication and transcription, or it could interact with enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Acridine Derivatives: Such as acriflavine, used as an antiseptic.

Uniqueness

The uniqueness of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other quinoline or acridine derivatives.

Properties

CAS No.

5461-47-2

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)acridine

InChI

InChI=1S/C23H20N2O/c1-26-17-12-13-22-16(15-17)7-6-14-25(22)23-18-8-2-4-10-20(18)24-21-11-5-3-9-19(21)23/h2-5,8-13,15H,6-7,14H2,1H3

InChI Key

UHMXXWDGLRSYLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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